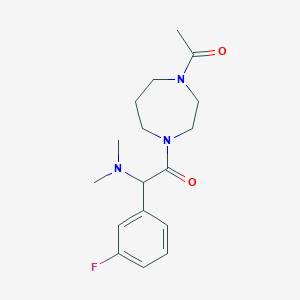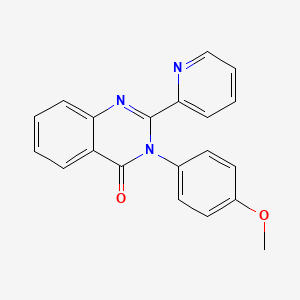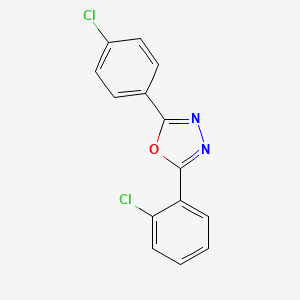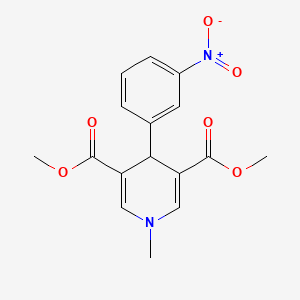
2-(4-acetyl-1,4-diazepan-1-yl)-1-(3-fluorophenyl)-N,N-dimethyl-2-oxoethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that have garnered interest in various fields of chemistry and pharmacology due to their complex molecular architecture and potential biological activities. The literature reveals studies on related diazepine derivatives, showcasing their synthesis, molecular structure, and potential applications.
Synthesis Analysis
The synthesis of diazepine derivatives, such as 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones, involves multiple steps, including condensation reactions and the use of specific reagents to achieve the desired structural components (Verma et al., 2015).
Molecular Structure Analysis
The molecular structure and conformation of diazepine derivatives are often elucidated using techniques like X-ray crystallography. For instance, the crystal structures of specific diazepine derivatives have been determined, confirming their tautomeric forms in both solution and solid-state (Ahumada et al., 2016).
Chemical Reactions and Properties
Diazepine derivatives engage in a variety of chemical reactions, including ring expansion and the formation of complexes with other elements. These reactions are crucial for modifying the compound's properties for specific applications (Clinging et al., 1974).
Physical Properties Analysis
The physical properties of diazepine derivatives, such as solubility and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including medicinal chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are determined by the functional groups present in the diazepine derivatives. Studies have shown that certain diazepine derivatives exhibit antimicrobial and anticancer activities, highlighting the importance of understanding these properties (Verma et al., 2015).
Propiedades
IUPAC Name |
1-(4-acetyl-1,4-diazepan-1-yl)-2-(dimethylamino)-2-(3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-13(22)20-8-5-9-21(11-10-20)17(23)16(19(2)3)14-6-4-7-15(18)12-14/h4,6-7,12,16H,5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHYNAYILBWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)C(C2=CC(=CC=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-1,4-diazepan-1-yl)-1-(3-fluorophenyl)-N,N-dimethyl-2-oxoethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one](/img/structure/B5648053.png)

![9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5648060.png)
![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B5648069.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5648070.png)
![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)
![(1S,4R)-2-[2-(phenylsulfonyl)ethyl]-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5648082.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5648093.png)
![4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5648099.png)
![N-{1-[1-(3-fluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methylpropyl}acetamide](/img/structure/B5648113.png)


![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5648126.png)
![3-(2-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5648140.png)